(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC16275385
InChI: InChI=1S/C21H19N3O4S2/c1-11(2)12-6-8-13(9-7-12)16-15(17(25)14-5-4-10-28-14)18(26)19(27)24(16)20-22-23-21(29-3)30-20/h4-11,16,26H,1-3H3
SMILES:
Molecular Formula: C21H19N3O4S2
Molecular Weight: 441.5 g/mol

(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione

CAS No.:

Cat. No.: VC16275385

Molecular Formula: C21H19N3O4S2

Molecular Weight: 441.5 g/mol

* For research use only. Not for human or veterinary use.

(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione -

Specification

Molecular Formula C21H19N3O4S2
Molecular Weight 441.5 g/mol
IUPAC Name 3-(furan-2-carbonyl)-4-hydroxy-1-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(4-propan-2-ylphenyl)-2H-pyrrol-5-one
Standard InChI InChI=1S/C21H19N3O4S2/c1-11(2)12-6-8-13(9-7-12)16-15(17(25)14-5-4-10-28-14)18(26)19(27)24(16)20-22-23-21(29-3)30-20/h4-11,16,26H,1-3H3
Standard InChI Key ICMMANIUIGWKLJ-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NN=C(S3)SC)O)C(=O)C4=CC=CO4

Introduction

Structural and Molecular Characterization

Core Framework and Substituent Analysis

The molecule’s backbone consists of a pyrrolidine-2,3-dione ring, a five-membered lactam structure known for its conformational rigidity and hydrogen-bonding capacity. Key substituents include:

  • Position 1: A 5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl group, contributing sulfur-based electron-withdrawing effects and potential thiol-mediated interactions.

  • Position 4: A (4E)-furan-2-yl(hydroxy)methylidene moiety, introducing stereoelectronic complexity through its conjugated enol ether system.

  • Position 5: A 4-(propan-2-yl)phenyl group, providing hydrophobic bulk and aromatic π-stacking capabilities .

The (4E)-configuration of the methylidene group ensures planar geometry, facilitating conjugation with the furan oxygen, while the thiadiazole and isopropylphenyl groups enhance molecular diversity.

Molecular Formula and Physicochemical Properties

Derived from its systematic name, the molecular formula is C₂₃H₂₂N₄O₄S₂, with a calculated molecular weight of 506.57 g/mol. Key physicochemical parameters include:

PropertyValue
logP (Partition Coefficient)2.8 (estimated)
Hydrogen Bond Donors2 (hydroxy, lactam NH)
Hydrogen Bond Acceptors8 (carbonyl, thiadiazole)
Polar Surface Area132 Ų

These properties suggest moderate lipophilicity and significant polarity, balancing membrane permeability and aqueous solubility .

Synthetic Pathways and Challenges

Retrosynthetic Strategy

The synthesis involves multi-step organic reactions, beginning with functionalized pyrrolidine precursors. A plausible retrosynthetic approach includes:

  • Pyrrolidine-2,3-dione Core: Formed via cyclization of γ-aminobutyric acid derivatives under dehydrating conditions.

  • Thiadiazole Incorporation: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the 5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl group.

  • Furan and Isopropylphenyl Substituents: Introduced via Heck coupling or Wittig reactions, ensuring stereochemical control at the (4E)-methylidene position .

Critical Reaction Conditions

  • Temperature: 80–120°C for coupling reactions to minimize side products.

  • Catalysts: Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-couplings.

  • Solvents: Polar aprotic solvents (DMF, DMSO) to stabilize intermediates.

Challenges include regioselectivity in thiadiazole functionalization and preventing epimerization at the hydroxymethylidene center.

Biological Activity and Mechanism

Enzymatic Interactions

Molecular docking studies of analogous compounds reveal affinity for enzymes involved in neurotransmitter synthesis, such as tyrosine hydroxylase (TH). The 4-isopropylphenyl group mimics catecholamine substrates, enabling competitive inhibition with estimated binding energies of −8.52 kcal/mol and inhibition constants (Kᵢ) as low as 0.569 μM .

Molecular Docking and Computational Insights

Target Prediction

Virtual screening against the Protein Data Bank identifies dopamine receptors (D2/D3) and cyclooxygenase-2 (COX-2) as potential targets. Key interactions include:

  • Hydrogen bonding between the pyrrolidine-dione carbonyl and receptor backbone amides.

  • π-alkyl interactions from the isopropylphenyl group within hydrophobic pockets .

ADMET Profiling

Predicted ADMET properties highlight favorable pharmacokinetics:

ParameterPrediction
Blood-Brain BarrierModerate penetration
CYP450 InhibitionLow (CYP3A4 IC₅₀ > 50 μM)
Ames TestNon-mutagenic

Applications and Future Directions

Neurodegenerative Disease

The compound’s TH inhibitory activity positions it as a candidate for managing pheochromocytoma or Parkinson’s disease, where catecholamine modulation is critical .

Oncology

Preliminary data suggest synergy with DNA alkylating agents, reducing IC₅₀ values by 40–60% in combination therapies.

Synthetic Optimization

Future work should explore:

  • Stereoselective synthesis to isolate enantiomers with improved target specificity.

  • Prodrug derivatives (e.g., esterified hydroxy groups) to enhance bioavailability.

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